molecular formula C13H19N5O5 B15140062 2-(dimethylamino)-9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one

2-(dimethylamino)-9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one

Cat. No.: B15140062
M. Wt: 325.32 g/mol
InChI Key: YUCFXTKBZFABID-WURNFRPNSA-N
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Description

2-(dimethylamino)-9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine base linked to a sugar moiety with multiple functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)-9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one typically involves multi-step organic reactions. The process begins with the preparation of the purine base, followed by the attachment of the sugar moiety through glycosylation reactions. The reaction conditions often require the use of protecting groups to ensure selective reactions at specific sites on the molecule.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process is optimized to minimize the use of hazardous reagents and to ensure environmentally friendly practices.

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)-9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(dimethylamino)-9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(dimethylamino)-9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(dimethylamino)-9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one lies in its specific structural features and functional groups, which confer distinct chemical and biological properties. These properties make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H19N5O5

Molecular Weight

325.32 g/mol

IUPAC Name

2-(dimethylamino)-9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C13H19N5O5/c1-17(2)13-15-10-7(11(21)16-13)14-5-18(10)12-9(22-3)8(20)6(4-19)23-12/h5-6,8-9,12,19-20H,4H2,1-3H3,(H,15,16,21)/t6-,8?,9+,12-/m1/s1

InChI Key

YUCFXTKBZFABID-WURNFRPNSA-N

Isomeric SMILES

CN(C)C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H](C([C@H](O3)CO)O)OC

Canonical SMILES

CN(C)C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)OC

Origin of Product

United States

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